1-Bromo-3-fluoro-2-nitrobenzene CAS number
1-Bromo-3-fluoro-2-nitrobenzene CAS number
An In-depth Technical Guide to 1-Bromo-3-fluoro-2-nitrobenzene
This guide provides a comprehensive technical overview of 1-Bromo-3-fluoro-2-nitrobenzene, a pivotal chemical intermediate for professionals in research, development, and manufacturing. We will delve into its chemical identity, properties, synthesis, applications, and safety protocols, offering field-proven insights to empower your scientific endeavors.
Core Chemical Identity
1-Bromo-3-fluoro-2-nitrobenzene is a polysubstituted aromatic compound whose utility in modern chemistry is derived from the unique interplay of its three functional groups. The strategic placement of a bromine atom, a fluorine atom, and a nitro group on the benzene ring creates a versatile building block for complex molecular architectures.
Its primary identifier is the CAS Number: 886762-70-5 .[1][2][3][4] This number is the universally accepted standard for its identification in chemical databases, regulatory submissions, and commercial transactions.
Physicochemical Properties: A Quantitative Overview
Understanding the physical and chemical properties of a reagent is fundamental to its effective application in synthesis and process development. The key properties of 1-Bromo-3-fluoro-2-nitrobenzene are summarized below.
| Property | Value | Source(s) |
| CAS Number | 886762-70-5 | [1][2][3] |
| Molecular Formula | C₆H₃BrFNO₂ | [1][3] |
| Molecular Weight | 220.00 g/mol | [1][3] |
| IUPAC Name | 1-bromo-3-fluoro-2-nitrobenzene | [2][3] |
| Appearance | White to orange to green powder or lump | [1] |
| Melting Point | 38 - 42 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| InChI Key | VFPAOFBPEYCAAZ-UHFFFAOYSA-N | [2][3] |
| PubChem CID | 2783152 | [1][2][3] |
Synthesis and Mechanistic Insights
1-Bromo-3-fluoro-2-nitrobenzene is a critical intermediate, meaning its value lies in its role as a starting material for more complex molecules rather than as an end-product itself.[4] The synthesis of such a specifically substituted benzene ring requires precise control over reaction conditions to ensure correct regiochemistry.
While multiple synthetic routes may exist, a common strategy involves the electrophilic nitration and bromination of a fluorinated precursor. The following represents a plausible and illustrative synthetic workflow.
Illustrative Synthesis Workflow
Caption: General workflow for the synthesis of 1-Bromo-3-fluoro-2-nitrobenzene.
Protocol: Synthesis of 1-Bromo-3-fluoro-2-nitrobenzene
This protocol is an illustrative example based on standard organic chemistry principles for electrophilic aromatic substitution.
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Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool a solution of concentrated sulfuric acid.
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Nitrating Mixture Preparation: Slowly add concentrated nitric acid to the cooled sulfuric acid while maintaining a low temperature (0-5 °C). Causality: This exothermic reaction creates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Keeping the temperature low prevents unwanted side reactions and decomposition.
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Substrate Addition: Slowly add 1-bromo-3-fluorobenzene to the nitrating mixture. The fluorine and bromine atoms are ortho-, para-directing, but the steric hindrance of the bromine and the activating nature of the fluorine will influence the position of nitration.
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Reaction Monitoring: Allow the reaction to stir at a controlled temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
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Work-up: Carefully pour the reaction mixture over crushed ice. Causality: This quenches the reaction and precipitates the organic product, which is insoluble in water.
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Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid.
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Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product, a mixture of isomers, is then purified using column chromatography or recrystallization to isolate the desired 1-Bromo-3-fluoro-2-nitrobenzene isomer.
Applications in Drug Development and Materials Science
The unique arrangement of functional groups makes this compound a powerful tool in synthetic chemistry.[1] Each group serves a distinct, exploitable purpose.
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Bromine Atom: Functions as an excellent leaving group, making it ideal for carbon-carbon bond-forming cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5] These reactions are fundamental to building the complex carbon skeletons of modern pharmaceuticals.
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Fluorine Atom: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the pharmacokinetic profile of a drug.[5]
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Nitro Group: This group can be easily reduced to an amino group (-NH₂). This transformation opens up a vast array of subsequent chemical modifications, including amide bond formation, diazotization, and the synthesis of nitrogen-containing heterocyclic rings, which are common scaffolds in bioactive molecules.[5]
This versatility makes 1-Bromo-3-fluoro-2-nitrobenzene a key building block in the synthesis of novel anti-cancer agents, anti-inflammatory drugs, and antiviral compounds.[5] Beyond pharmaceuticals, it is also used in the development of advanced materials like polymers and dyes where its specific electronic properties are required.[1]
Logical Workflow: Application in Synthesis
Caption: Synthetic utility of 1-Bromo-3-fluoro-2-nitrobenzene in drug discovery.
Safety, Handling, and Storage
As with any nitroaromatic compound, proper safety protocols are paramount. The compound is classified with the following GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][3] Some sources also indicate it may be harmful if swallowed (H302).[3]
Standard Operating Protocol for Safe Handling
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Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[4][6]
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Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA or EN166 standards.[7][8]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[6][7]
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Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[7]
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-
Handling Procedures: Avoid contact with skin, eyes, and clothing.[7] Avoid creating dust.[6] Wash hands thoroughly after handling.[7]
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and use an absorbent material to collect the spill. Place in a suitable, closed container for disposal.[6]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][7] Recommended storage temperature is often between 2 - 8 °C.[1]
Spectral Information for Compound Verification
For researchers, confirmation of chemical identity is crucial. Spectroscopic data for 1-Bromo-3-fluoro-2-nitrobenzene is available in public databases. This includes Fourier-Transform Infrared (FTIR) and Raman spectra, which can be used to confirm the presence of key functional groups and verify the structure of the material against a reference standard.[3]
References
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The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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1-Bromo-3-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2783152. PubChem, National Center for Biotechnology Information. [Link]
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Understanding the Synthesis and Handling of 1-Bromo-3-fluoro-2-nitrobenzene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
MSDS of 1-bromo-3-fluoro-2-nitrobenzene. Capot Chemical. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 886762-70-5 | 1-Bromo-3-fluoro-2-nitrobenzene - AiFChem [aifchem.com]
- 3. 1-Bromo-3-fluoro-2-nitrobenzene | C6H3BrFNO2 | CID 2783152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. capotchem.com [capotchem.com]
- 7. biosynth.com [biosynth.com]
- 8. fishersci.com [fishersci.com]
